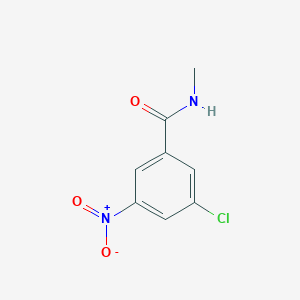

3-Chloro-N-methyl-5-nitrobenzamide

Description

3-Chloro-N-methyl-5-nitrobenzamide (C₈H₇ClN₂O₃) is a benzamide derivative characterized by a chloro substituent at the 3-position, a nitro group at the 5-position, and an N-methylated amide functional group. This compound is of interest in medicinal chemistry and materials science due to its structural features, which influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-chloro-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDQTVQPFUKKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296006 | |

| Record name | 3-Chloro-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-21-7 | |

| Record name | 3-Chloro-N-methyl-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90110-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-N-methyl-5-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and amidation reactions. One common synthetic route starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group.

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-Chloro-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, metal catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-methyl-5-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-5-nitrobenzamide depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Niclosamide Analogs

Niclosamide analogs, such as 3-chloro-N-methyl-5-nitrobenzamide, are synthesized via carbodiimide-mediated amide coupling and methylation. For example, Niclosamide analog 3 (methylated niclosamide) shares a nitro group but differs in the substitution pattern, with a methoxy group instead of chlorine in some intermediates .

N-(3-Chlorophenethyl)-4-nitrobenzamide

This compound (C₁₅H₁₃ClN₂O₃) features a nitro group at the 4-position and a phenethyl group instead of N-methyl. The phenethyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

5-Chloro-N-cyclopropyl-2-nitrobenzamide

With a cyclopropyl substituent (C₁₀H₉ClN₂O₃), this analog demonstrates how alkylation at the amide nitrogen affects bioactivity. The cyclopropyl group introduces steric bulk, which could hinder interactions with enzyme active sites compared to the smaller N-methyl group in the target compound. This structural difference is critical in structure-activity relationship (SAR) studies .

3-Methoxy-5-nitrobenzamide

Replacing the 3-chloro substituent with methoxy (C₈H₈N₂O₄) alters electronic properties. The methoxy group is electron-donating, reducing electrophilicity at the aromatic ring compared to the electron-withdrawing chloro group. This substitution may decrease reactivity in nucleophilic aromatic substitution but improve solubility in polar solvents .

Antibacterial Activity

For instance, analogs with chloro and nitro groups at positions 3 and 5 exhibit enhanced activity against Gram-positive bacteria compared to methoxy-substituted derivatives, likely due to increased electrophilicity and membrane disruption .

Physicochemical Properties

Research Findings

- Synthesis Efficiency : Methylation of the amide nitrogen (as in the target compound) improves synthetic yield compared to bulkier alkylations, such as cyclopropylation, which require harsher conditions .

- Crystallographic Data: Chloro-nitro benzamides often form stable crystals suitable for X-ray diffraction studies. For example, derivatives like 2-amino-3-chloro-5-nitrobenzene (a related intermediate) exhibit planar aromatic systems with hydrogen-bonding networks, aiding in structural elucidation .

- Thermal Stability : Nitro groups at the 5-position (vs. 2- or 4-) enhance thermal stability due to reduced steric strain, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

3-Chloro-N-methyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro group at the meta position, a nitro group at the para position on the benzene ring, and a methyl group attached to the nitrogen atom. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For example, it may inhibit topoisomerases, crucial for DNA replication and repair, thereby exerting cytotoxic effects on rapidly dividing cells .

- Reactive Intermediates : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to oxidative stress and apoptosis .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, including multidrug-resistant strains. Its minimal inhibitory concentrations (MICs) suggest potent antibacterial properties.

- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, although further studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antibacterial Studies : In vitro studies have confirmed the antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death.

- Cytotoxic Mechanisms : Research has indicated that this compound triggers apoptotic pathways in cancer cells. Flow cytometric analysis revealed increased Annexin V positivity in treated cells, indicating early apoptotic changes .

- In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of this compound against infections caused by resistant bacterial strains. Results showed significant reductions in bacterial load compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-N-methyl-5-nitrobenzamide, and how can reaction conditions be optimized for high-purity yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:

- Halogenation : Introduce the chloro group via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperatures (e.g., 40–60°C).

- Nitro Group Introduction : Nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

- Amide Formation : Reacting with methylamine in the presence of a coupling agent (e.g., EDC/HOBt).

Optimization strategies: - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Reference: Synthesis protocols for analogous benzamides in PubChem entries and halogenation/nitration strategies .

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.

- Refinement : Refine with SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically.

- Validation : Cross-check with CCDC deposition standards (e.g., R-factor < 0.05, residual electron density < 1 eÅ⁻³) .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., chloro at C3, nitro at C5). Key signals:

- N-methyl group: ~2.8–3.2 ppm (¹H), ~35–40 ppm (¹³C).

- Aromatic protons: Split patterns consistent with meta-substitution.

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group (~1520–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound derivatives?

- Methodological Answer :

- Validation Workflow :

Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts, IR bands, and electrostatic potentials.

Compare with experimental data to identify outliers (e.g., unexpected tautomerism or solvent effects).

Re-optimize computational models by including solvent corrections (e.g., PCM for DMSO) or explicit hydrogen bonding.

- Case Study : For discrepancies in nitro group vibrational modes, use Raman spectroscopy to distinguish between resonance structures .

Q. What strategies improve refinement of this compound crystallographic data with twinning or disorder?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Verify with Hooft/Y statistics.

- Disordered Atoms : Apply PART/SUMP restraints for split positions (e.g., methyl groups) and refine occupancy factors.

- Validation Tools : Check for overfitting using R₁/wR₂ ratios and the "alert level" in PLATON .

Q. How can the antibacterial mechanism of this compound be systematically investigated?

- Methodological Answer :

- Target Identification : Perform enzyme inhibition assays against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis .

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Mode of Action : Use time-kill curves and fluorescence-based substrate turnover assays to assess bactericidal vs. bacteriostatic effects .

Q. What synthetic modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert -NO₂ to -NH₂, improving solubility and target affinity.

- Chloro Substitution : Replace Cl with electron-withdrawing groups (e.g., CF₃) via Ullmann coupling to enhance enzyme inhibition .

- Amide Isosteres : Replace the amide linkage with sulfonamide or urea groups to modulate pharmacokinetics.

Data Analysis and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.